tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C13H17BrN2O2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
PFLFDCLHMZPIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Benzodithiazole Core: The benzodithiazole core can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the bromination of a precursor compound to introduce the bromine atom at the desired position.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethylating agent reacts with the benzodithiazole core.
Introduction of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify the oxidation state of the sulfur atoms in the benzodithiazole ring.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzodithiazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or reduced sulfur compounds.
Hydrolysis Products: The hydrolysis of the carbamate group yields the corresponding amine and tert-butanol.
Scientific Research Applications
tert-Butyl N-[2-(5-bromo-2H,1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic compound that combines a tert-butyl group with a carbamate moiety, linked to an ethyl chain connected to a 5-bromo-2H,1,3,2-benzodithiazole moiety. The structure includes organic and heterocyclic elements, contributing to its chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic character, making it useful for chemical transformations.
Potential applications
- Antimicrobial and antifungal properties Preliminary studies suggest that compounds containing benzodithiazole moieties exhibit antimicrobial and antifungal properties.
- Reactant for synthesis The presence of a stable tert-butyl group with a reactive brominated benzodithiazole unit potentially enhances its reactivity and biological activity compared to similar compounds. It is used for synthesizing other compounds, such as 2-[6-(1H- indazol-6-ylcarbamoyl)-lH-benzimidazol-2-ylamino]-6,7-dihydro-4H-thiazolo[5,4- cjpyridine-S-carboxylic acid tert-butyl ester .
Structural Similarities
Several compounds share structural similarities with tert-butyl N-[2-(5-bromo-2H,1,3,2-benzodithiazol-2-yl)ethyl]carbamate:
| Compound Name | Unique Features |
|---|---|
| 5-Bromo-1,3-benzothiazole | Lacks carbamate functionality; used in organic synthesis |
| Benzodithiazole derivatives | Known for antimicrobial properties but without a tert-butyl group |
| tert-butyl carbamate derivatives | General class with varied biological activities but different heterocycles |
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodithiazole moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
- CAS No.: 2060006-34-8
- Molecular Formula : C₁₃H₁₇BrN₂O₂S₂
- Molecular Weight : 377.32 g/mol
- Structure : Features a benzodithiazole core (a sulfur- and nitrogen-containing heterocycle) substituted with a bromine atom at position 5, an ethyl linker, and a tert-butyl carbamate group .
The bromine atom offers a site for cross-coupling reactions, while the carbamate group provides stability and synthetic versatility.
Structural Analogues and Their Key Features
Key Structural Differences :
- Heterocyclic Core: The target compound’s benzodithiazole core contrasts with the imidazo-pyridine () or pyrazolo-pyrimidine () systems.
- Substituent Positioning : Bromine in the target is on the benzodithiazole ring, whereas in imidazo-pyridine analogs (), it is part of the fused aromatic system. This affects reactivity in cross-coupling reactions.
- Linker Flexibility : The ethyl linker in the target differs from the hexyl () or polyethylene glycol-like chains (), influencing solubility and conformational flexibility.
Analytical Characterization
- Crystallography : Imidazo-pyridine analogs () were structurally validated via X-ray diffraction (Acta Crystallographica), a method applicable to the target compound using programs like SHELX or ORTEP .
- Spectroscopy : Mass spectrometry (e.g., reports M+1 = 615.7) and NMR would differentiate the target’s benzodithiazole signals from analogs’ aromatic systems.
Biological Activity
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (CAS No. 2060006-34-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-bromo-2H-1,3,2-benzodithiazole substituent. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of benzodithiazole compounds often possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive bacteria and show effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anti-inflammatory Effects
Compounds with benzodithiazole scaffolds have been evaluated for anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The mechanism often involves modulation of cyclooxygenase (COX) enzymes, similar to findings in related carbamate derivatives .
3. Cytotoxicity and Antitumor Potential
Preliminary studies indicate that certain benzodithiazole derivatives may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells could be attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis . However, comprehensive studies are required to establish its efficacy and safety profile in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes like COX and lipoxygenase (LOX), which play crucial roles in inflammation and pain pathways.
- Membrane Disruption : Some studies suggest that the presence of halogen atoms (like bromine) can enhance the ability of compounds to disrupt bacterial membranes, leading to increased antimicrobial activity .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of benzodithiazole derivatives found that modifications at the benzothiazole position significantly influenced antimicrobial potency. Compounds similar to this compound were tested against various bacterial strains using standard disk diffusion methods. Results indicated notable zones of inhibition against MRSA .
Case Study 2: Anti-inflammatory Activity
In a model assessing the anti-inflammatory effects of carbamate derivatives in carrageenan-induced paw edema in rats, several compounds exhibited significant reduction in inflammation compared to control groups. The study highlighted the potential for developing these compounds as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the common synthetic routes for tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate?
- Methodological Answer: The synthesis typically involves sequential functionalization. A general protocol includes:
- Step 1: Boc protection of the ethylamine intermediate (e.g., using Boc anhydride in DMF with Na₂CO₃ as a base) .
- Step 2: Coupling with 5-bromo-1,3,2-benzodithiazole via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura if pre-functionalized).
- Step 3: Purification via column chromatography (e.g., dichloromethane/methanol gradients) .
Key challenges include maintaining anhydrous conditions to avoid Boc-group cleavage and optimizing stoichiometry for bromine retention.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- ¹H NMR: Look for signals at δ ~1.38 ppm (tert-butyl, 9H), δ ~4.5 ppm (ethyl carbamate NH), and aromatic protons in δ 6.5–8.5 ppm (benzodithiazole ring) .
- IR: Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~1510 cm⁻¹ (N–H bend) confirm functional groups .
- X-ray Crystallography: Use SHELX (for refinement) and ORTEP-III (for visualization) to resolve crystal packing and hydrogen-bonding networks .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of brominated byproducts.
- Storage: Keep in airtight containers at 2–8°C, away from moisture (Boc groups hydrolyze in acidic conditions) .
Q. Which crystallographic software is recommended for structural analysis?
- Methodological Answer:
- SHELXL: For refining small-molecule structures; robust for handling twinning and disorder in brominated heterocycles .
- ORTEP-III: For visualizing thermal ellipsoids and hydrogen-bond interactions (e.g., N–H···O/S contacts) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for cross-coupling efficiency .
- Solvent Optimization: Compare DMF (polar aprotic) vs. THF (lower boiling point) for Boc-deprotection kinetics.
- Stoichiometry: Use 1.1–1.2 equivalents of brominated benzodithiazole to minimize unreacted amine intermediates .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer:
- Check for Polymorphism: Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate dominant crystal forms .
- Dynamic NMR: Probe temperature-dependent conformational changes (e.g., carbamate rotamers) that may explain discrepancies .
- Electron Density Maps: Use SHELXL’s SQUEEZE function to model disordered solvent molecules that distort NMR predictions .
Q. What strategies stabilize reactive intermediates (e.g., free amines) during synthesis?
- Methodological Answer:
- In Situ Protection: Add Boc anhydride directly to reaction mixtures to prevent amine oxidation .
- Low-Temperature Quenching: Use –78°C baths during workup to suppress Boc-group hydrolysis .
- Radical Scavengers: Include TEMPO (0.1 equiv) to inhibit bromine-mediated side reactions .
Q. How does the bromine atom influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Leaving Group Potential: Bromine facilitates Buchwald-Hartwig amination or Ullmann coupling (e.g., replace Br with NH-aryl groups) .
- Steric Effects: The 5-bromo position on benzodithiazole directs electrophilic substitution; use DFT calculations (e.g., Gaussian) to map charge distribution .
Q. How to analyze hydrogen-bonding networks in crystal packing?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
